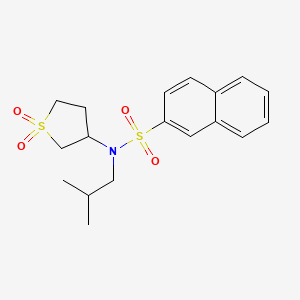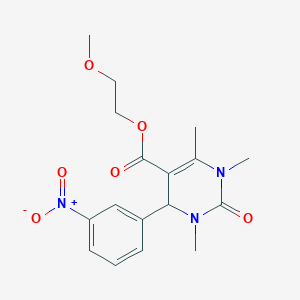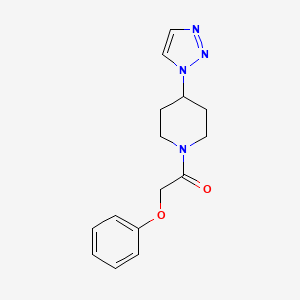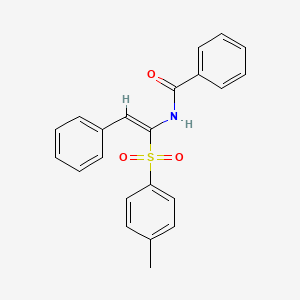![molecular formula C21H29N3O B2364853 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097894-59-0](/img/structure/B2364853.png)
2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include information about its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, reactivity, and types of reactions the compound can undergo .Scientific Research Applications
Histamine H4 Receptor Ligands
A study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), highlighting the potential of H4R antagonists in pain and anti-inflammatory treatments. This study involved systematic modifications of various molecular components, including the pyrimidine moiety and the methylpiperazine at position 4, which are structurally related to the compound (Altenbach et al., 2008).
Acetylcholinesterase Inhibitors
Another research discussed the design, synthesis, and structure-activity relationships of pyridazine analogues as acetylcholinesterase inhibitors. These compounds, including 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one, showed potential for treating conditions like Alzheimer's disease (Contreras et al., 2001).
Synthesis of Anticancer Drug Intermediates
A study described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The synthesis involved piperidin-4-ylmethanol, closely related to the compound , highlighting its relevance in developing novel anticancer therapeutics (Zhang et al., 2018).
Pyridazine Derivatives for Antitumor Activity
Research on pyridazinone derivatives containing the 1,3,4-thiadiazole moiety for antitumor activity identified compounds structurally similar to 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one. These compounds showed significant inhibitory activity against certain cancer cell lines, indicating the potential of related compounds in cancer treatment (Qin et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. By increasing acetylcholine levels, the compound can enhance the activity of this pathway . The downstream effects can vary widely and depend on the specific cells and receptors involved.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a bbb permeant . This suggests that it can be orally administered and can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific neural pathways involved. In general, by enhancing cholinergic transmission, the compound can affect various physiological functions, including muscle contraction, heart rate, memory, and learning .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target. Additionally, the presence of other substances, such as drugs or food, can influence the compound’s absorption and distribution .
Safety and Hazards
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)16-18-11-13-23(14-12-18)15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAPQQDYUJIND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)



![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)



